6-(sec-Butyl)quinolin-2-amine
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Overview
Description
6-(sec-Butyl)quinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 6-(sec-Butyl)quinolin-2-amine, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . These methods can be adapted to introduce the sec-butyl group at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(sec-Butyl)quinolin-2-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms, such as tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases or catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives .
Scientific Research Applications
6-(sec-Butyl)quinolin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(sec-Butyl)quinolin-2-amine depends on its specific application. In medicinal chemistry, quinoline derivatives often target specific enzymes or receptors in the body. For example, some quinoline derivatives are known to inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents . The presence of the sec-butyl group and the amine group can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, quinoline, lacks the sec-butyl and amine groups but shares the same core structure.
2-Aminoquinoline: This compound has an amine group at the 2nd position but lacks the sec-butyl group.
6-Butylquinoline: This compound has a butyl group at the 6th position but lacks the amine group.
Uniqueness
6-(sec-Butyl)quinolin-2-amine is unique due to the presence of both the sec-butyl group and the amine group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry .
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
6-butan-2-ylquinolin-2-amine |
InChI |
InChI=1S/C13H16N2/c1-3-9(2)10-4-6-12-11(8-10)5-7-13(14)15-12/h4-9H,3H2,1-2H3,(H2,14,15) |
InChI Key |
JYZQQSKUHAMOJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)N=C(C=C2)N |
Origin of Product |
United States |
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